Dibenzylfluorescein

説明

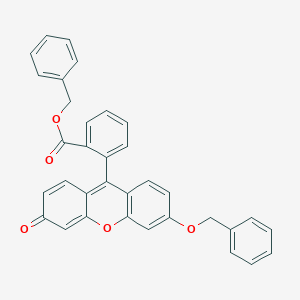

Structure

3D Structure

特性

IUPAC Name |

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJGKSLPSGPFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-44-0 | |

| Record name | Dibenzylfluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Use of Dibenzylfluorescein as a Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and applications of dibenzylfluorescein (DBF), a widely used fluorogenic substrate for monitoring the activity of various cytochrome P450 (CYP) enzymes. This document details its fluorescence characteristics, the mechanism of fluorescence generation, and experimental protocols for its use in drug discovery and metabolism studies.

Core Concepts: From Non-Fluorescent to Highly Fluorescent

This compound is a derivative of fluorescein (B123965) that is essentially non-fluorescent. Its utility as a probe lies in its enzymatic conversion to the highly fluorescent molecule, fluorescein. This conversion is catalyzed by several cytochrome P450 isoforms, making DBF a valuable tool for assessing the activity and inhibition of these critical drug-metabolizing enzymes.

The fluorescence signal that is measured in assays utilizing DBF is not from DBF itself, but rather from the enzymatic product, fluorescein. The significant increase in fluorescence intensity upon this conversion provides a high signal-to-noise ratio, enabling sensitive detection of enzyme activity.

Photophysical Data

The key photophysical parameters of this compound and its fluorescent product, fluorescein, are summarized below. It is crucial to note that the relevant fluorescence data for experimental applications are those of fluorescein.

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φf) |

| This compound (DBF) | ~490 nm (absorbance) | Not Applicable | Data not available | Essentially non-fluorescent |

| Fluorescein | ~485 nm[1][2] | ~538 nm[1][2] | ~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH) | ~0.92 (in 0.1 M NaOH) |

Note: The excitation and emission maxima for fluorescein can vary slightly depending on the solvent and pH.

Mechanism of Fluorescence Generation: A Two-Step Process

The conversion of this compound to fluorescein, and thus the generation of a fluorescent signal, is a two-step process involving enzymatic dealkylation followed by hydrolysis.

-

Enzymatic Dealkylation: Cytochrome P450 enzymes, such as CYP3A4, CYP2C8, CYP2C9, and CYP2C19, catalyze the O-dealkylation of one of the benzyl (B1604629) groups of DBF.[1] This reaction produces fluorescein benzyl ether, which is still only weakly fluorescent.

-

Hydrolysis: The fluorescein benzyl ether intermediate is then hydrolyzed to fluorescein. This step can occur spontaneously, but the reaction is often accelerated by the addition of a base, such as sodium hydroxide (B78521) (NaOH), which also serves to stop the enzymatic reaction and maximize the fluorescence of the resulting fluorescein.

The following diagram illustrates this enzymatic and chemical transformation:

Experimental Protocols

The following provides a generalized protocol for a cytochrome P450 inhibition assay using this compound. This protocol should be optimized for specific enzymes, experimental conditions, and plate reader instrumentation.

Materials and Reagents

-

This compound (DBF) stock solution (e.g., in DMSO or DMF)

-

Cytochrome P450 enzyme preparation (e.g., recombinant human CYPs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (potential inhibitors)

-

Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base, or 2 M NaOH)

-

96-well black microplates

Experimental Workflow

The general workflow for a CYP inhibition assay using DBF is depicted below:

Detailed Procedure

-

Prepare Reagents:

-

Prepare a stock solution of DBF in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Prepare working solutions of test compounds at various concentrations.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

-

Prepare the P450 enzyme dilution in potassium phosphate buffer to the desired concentration. Keep on ice.

-

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the following in order:

-

Potassium phosphate buffer

-

Test compound or vehicle control

-

Diluted CYP enzyme

-

-

Include control wells with no enzyme (background fluorescence) and wells with no inhibitor (100% activity).

-

-

Initiate the Reaction:

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of DBF and the NADPH regenerating system to each well. The final concentration of DBF is typically near its apparent Km value (approximately 0.87-1.9 µM).

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Measure Fluorescence:

-

Terminate the reaction by adding the stop solution to each well. If using a stop solution containing NaOH, this will also facilitate the hydrolysis of the intermediate to fluorescein.

-

Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set appropriately for fluorescein (e.g., Ex: 485 nm, Em: 538 nm).

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

-

Calculate Percent Inhibition: Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

-

Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion

This compound is a robust and sensitive fluorogenic probe for measuring the activity of key cytochrome P450 isoforms. Understanding that the fluorescence signal originates from the enzymatic product, fluorescein, is fundamental to its proper application. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize assays for drug metabolism and drug-drug interaction studies.

References

Technical Guide: Selective Mono-Dealkylation of Dibenzylfluorescein

Abstract

This technical document provides a comprehensive overview of the dealkylation of dibenzylfluorescein, focusing on the selective removal of a single benzyl (B1604629) group to yield fluorescein (B123965) benzyl ether. This compound (DBF) is widely recognized as a fluorogenic probe for cytochrome P450 (CYP) enzyme activity, where its O-dealkylation is a key metabolic step[1][2][3]. This guide details both the well-documented enzymatic conversion and potential chemical synthesis methodologies for achieving this transformation. It includes a discussion of reaction mechanisms, detailed experimental protocols derived from established debenzylation principles, quantitative data summaries, and workflow visualizations to support research and development activities.

Introduction and Reaction Overview

This compound is a non-fluorescent molecule that serves as a substrate for several CYP isoforms, including CYP3A4, CYP2C9, and CYP2C19[3]. The enzymatic process involves an oxidative O-dealkylation of one of the benzyl ether moieties to produce the intermediate, fluorescein benzyl ether[1]. This intermediate can be subsequently hydrolyzed to the highly fluorescent molecule, fluorescein, often facilitated by the addition of a base such as sodium hydroxide (B78521) (NaOH).

While the primary context of this reaction is in biochemical assays for drug metabolism studies, the selective chemical synthesis of fluorescein benzyl ether from this compound is a relevant challenge in organic synthesis, particularly for the development of tailored fluorescent probes. Achieving mono-debenzylation requires careful selection of reagents and conditions to prevent the non-selective removal of both benzyl groups.

This guide explores common chemical debenzylation strategies that can be adapted for this specific transformation, including Lewis acid-mediated cleavage and catalytic transfer hydrogenolysis.

Reaction Pathway Diagram

The overall transformation from the non-fluorescent substrate to the highly fluorescent final product proceeds in two distinct dealkylation steps.

Caption: Reaction pathway from this compound to Fluorescein.

Methodologies for Selective Mono-Debenzylation

The selective cleavage of a single benzyl ether in the presence of a second is challenging. Success often depends on precise stoichiometric control of reagents or exploiting subtle differences in the reactivity of the two ether linkages.

Lewis Acid-Mediated Debenzylation

Lewis acids are a powerful tool for cleaving benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective, often at low temperatures. For selective mono-debenzylation, using a limited amount of the Lewis acid (e.g., 1.0-1.2 equivalents) is critical. The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack or fragmentation, which generates a benzyl cation. This cation is typically trapped by a scavenger to prevent side reactions.

Key Considerations:

-

Stoichiometry: Precise control of the Lewis acid amount is paramount for selectivity.

-

Temperature: Reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity.

-

Cation Scavenger: The use of a non-nucleophilic scavenger, such as pentamethylbenzene (B147382), is recommended to trap the generated benzyl cation and prevent Friedel-Crafts type alkylation of the electron-rich fluorescein core.

Catalytic Transfer Hydrogenolysis

Catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) is a common method for removing benzyl protecting groups. Instead of using flammable hydrogen gas, a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) or 1,4-cyclohexadiene (B1204751) can be employed in a process called catalytic transfer hydrogenolysis. Achieving mono-debenzylation via this route is difficult due to the catalytic nature of the reaction. However, by carefully monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) and stopping the reaction upon the formation of the desired product, some level of selectivity may be achieved.

Key Considerations:

-

Catalyst Loading: Lower catalyst loading may help slow the reaction.

-

Reaction Monitoring: Frequent monitoring is essential to stop the reaction before significant formation of the fully debenzylated fluorescein occurs.

-

Hydrogen Donor: Ammonium formate is a convenient and effective hydrogen source.

Experimental Protocols

The following protocols are representative procedures based on established chemical methods for debenzylation. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Protocol 3.1: Selective Mono-Debenzylation using Boron Trichloride (BCl₃)

This protocol is adapted from methodologies for the chemoselective debenzylation of aryl benzyl ethers.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Reagent Addition:

-

Slowly add a solution of BCl₃ in DCM (1.0 M, 1.1 eq) dropwise to the cooled reaction mixture over 20-30 minutes.

-

-

Reaction Monitoring:

-

Stir the mixture at -78 °C. Monitor the reaction progress by TLC, checking for the consumption of starting material and the appearance of the new product spot (fluorescein benzyl ether).

-

-

Quenching:

-

Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

-

Workup and Extraction:

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the fluorescein benzyl ether.

-

Protocol 3.2: Mono-Debenzylation via Catalytic Transfer Hydrogenolysis

This protocol is based on methods for the selective debenzylation of dibenzylamines.

-

Reaction Setup:

-

To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (HCOONH₄, 3.0-5.0 eq).

-

-

Catalyst Addition:

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction every 15-30 minutes by TLC. The goal is to stop the reaction when the spot corresponding to fluorescein benzyl ether is maximized and the spot for fluorescein is minimal.

-

-

Workup and Filtration:

-

Upon reaching the desired conversion, immediately filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography to separate the desired mono-debenzylated product from unreacted starting material and the fully debenzylated fluorescein.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the debenzylation methods. Note that yields are highly dependent on reaction scale and optimization.

| Method | Key Reagents | Temperature | Typical Time | Representative Yield (%) | Notes |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, DCM | -78 °C | 1-3 h | 60-75% | Good selectivity can be achieved with careful stoichiometric control. |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C, HCOONH₄, Methanol | Room Temp. | 1-4 h | 40-60% | Over-reduction to fluorescein is a significant risk; requires careful monitoring. |

| Enzymatic (CYP-mediated) | CYP Isoform, NADPH | 37 °C | 30-60 min | N/A (Assay) | This is the standard method for activity screening, not preparative synthesis. |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the chemical synthesis and purification of fluorescein benzyl ether.

Caption: General laboratory workflow for chemical debenzylation.

References

Hydrolysis of Dibenzylfluorescein to Fluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylfluorescein (DBF) is a non-fluorescent derivative of fluorescein (B123965) widely utilized as a fluorogenic substrate in biochemical assays, particularly for measuring the activity of cytochrome P450 (CYP) enzymes.[1][2][3] The conversion of this compound to the highly fluorescent molecule, fluorescein, forms the basis of these assays. This technical guide provides an in-depth overview of the hydrolysis of this compound to fluorescein, covering the underlying chemical principles, experimental protocols, and quantitative data.

This compound possesses two benzyl (B1604629) groups that render the fluorescein core non-fluorescent. The hydrolysis process involves the cleavage of both a benzyl ether and a benzyl ester linkage to yield the fluorescein dianion, which exhibits strong fluorescence. This transformation can be achieved through a combination of enzymatic and chemical methods or through purely chemical debenzylation strategies.

Chemical Transformation

The overall chemical transformation from this compound to fluorescein involves the removal of two benzyl groups.

Two-Step Enzymatic Debenzylation and Chemical Hydrolysis

In the context of its use as a CYP450 substrate, the conversion of this compound to fluorescein is a two-step process. The first step is an enzymatic O-dealkylation, and the second is a base-catalyzed chemical hydrolysis.

-

Enzymatic O-Dealkylation: Cytochrome P450 enzymes catalyze the cleavage of the benzyl ether linkage of this compound, producing a fluorescein benzyl ester intermediate.[4][5] This reaction is dependent on the specific CYP isoform and the presence of cofactors like NADPH.

-

Base-Catalyzed Hydrolysis: The resulting fluorescein benzyl ester is then hydrolyzed to fluorescein by the addition of a strong base, typically 2 M sodium hydroxide (B78521) (NaOH). This step is a standard ester hydrolysis reaction.

Quantitative Data

| Parameter | Value | Reference |

| Typical DBF Concentration | 0.87-1.9 µM (near Km) | |

| Excitation Wavelength (Fluorescein) | 485 nm | |

| Emission Wavelength (Fluorescein) | 535 nm | |

| Base for Hydrolysis | 2 M NaOH |

Experimental Protocol: Enzymatic Debenzylation Followed by Base Hydrolysis

This protocol is adapted from methods used for assessing CYP450 activity.

Materials:

-

This compound (DBF)

-

CYP450 enzyme (e.g., CYP3A4, CYP2C9)

-

NADPH-regenerating system

-

0.1 M Tris-HCl buffer (pH 7.4)

-

2 M Sodium Hydroxide (NaOH)

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a microplate well, prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), the desired concentration of this compound (typically in the low micromolar range), and the CYP450 enzyme.

-

Initiation: Start the enzymatic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination and Hydrolysis: Stop the reaction by adding an equal volume of 2 M NaOH. This will also catalyze the hydrolysis of the fluorescein benzyl ester intermediate to fluorescein.

-

Fluorescence Measurement: Measure the fluorescence of the resulting solution using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

Purely Chemical Hydrolysis of this compound

While the enzymatic/chemical method is common in biochemical assays, a purely chemical approach can be employed to hydrolyze this compound to fluorescein. This requires methods for the cleavage of both the benzyl ether and benzyl ester. Several chemical methods are available for the debenzylation of ethers, including catalytic hydrogenolysis and the use of strong Lewis acids.

Catalytic Hydrogenolysis

Palladium on carbon (Pd/C) is a common catalyst for the hydrogenolysis of benzyl ethers. This method involves the use of hydrogen gas to cleave the C-O bond of the ether.

Lewis Acid-Mediated Cleavage

Strong Lewis acids, such as boron trichloride (B1173362) (BCl3), can be used to cleave benzyl ethers, often with high selectivity.

The benzyl ester can be hydrolyzed under either acidic or basic conditions. The following is a hypothetical experimental workflow for the complete chemical hydrolysis.

Experimental Protocol: Chemical Debenzylation and Hydrolysis (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry techniques for benzyl ether and ester cleavage. Optimization would be required for this compound specifically.

Method 1: Catalytic Hydrogenolysis

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (B129727) or Ethyl Acetate (B1210297)

-

Hydrogen gas (H2)

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethyl acetate in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or LC-MS) until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Ester Hydrolysis: To the filtrate, add a solution of NaOH (for base-catalyzed hydrolysis) or HCl (for acid-catalyzed hydrolysis) and stir at room temperature or with gentle heating until the ester is cleaved.

-

Neutralization and Extraction: Neutralize the reaction mixture and extract the fluorescein into an appropriate organic solvent.

-

Purification: Purify the fluorescein product using standard techniques such as column chromatography.

Method 2: Lewis Acid-Mediated Cleavage

Materials:

-

This compound

-

Boron Trichloride (BCl3) solution in dichloromethane (B109758)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add a solution of BCl3 in dichloromethane to the cooled solution.

-

Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress.

-

Quenching: Carefully quench the reaction by the slow addition of methanol or water.

-

Ester Hydrolysis, Neutralization, and Extraction: Follow steps 6-8 from the catalytic hydrogenolysis protocol.

Summary of Hydrolysis Conditions

| Method | Reagents | Key Conditions | Notes |

| Enzymatic/Chemical | CYP450 Enzyme, NADPH, 2 M NaOH | 37°C for enzymatic step, room temperature for hydrolysis | Mimics biological activation and detection. |

| Catalytic Hydrogenolysis | 10% Pd/C, H2 | Room temperature, atmospheric pressure | Requires handling of hydrogen gas and a flammable catalyst. |

| Lewis Acid Cleavage | BCl3 | Low temperature (-78 °C to room temperature) | Requires anhydrous and inert conditions due to the reactivity of BCl3. |

Conclusion

The hydrolysis of this compound to fluorescein is a critical reaction for its application as a fluorogenic probe. While the most common method involves an initial enzymatic debenzylation followed by base-catalyzed hydrolysis, purely chemical methods employing catalytic hydrogenolysis or Lewis acids are also feasible for the complete conversion. The choice of method will depend on the specific application, the scale of the reaction, and the available laboratory infrastructure. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound and other fluorescein-based probes.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays Using Dibenzylfluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. Dibenzylfluorescein (DBF) is a versatile profluorescent substrate widely employed in HTS assays to identify modulators of Cytochrome P450 (CYP) enzymes.[1] CYPs are a critical family of enzymes responsible for the metabolism of a vast majority of drugs and other xenobiotics. Inhibition of these enzymes is a primary cause of adverse drug-drug interactions.[2] Therefore, early-stage identification of CYP inhibitors is crucial in the drug development pipeline.

DBF-based assays offer a sensitive, fluorescence-based readout that is amenable to automation and miniaturization in 384- and 1536-well plate formats. The principle of the assay relies on the enzymatic activity of CYPs, which dealkylate the non-fluorescent DBF molecule to form fluorescein (B123965) benzyl (B1604629) ether. This intermediate is then hydrolyzed, often facilitated by the addition of a base, to produce the highly fluorescent molecule, fluorescein. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the quantification of inhibition by test compounds.[3] The fluorescence of fluorescein is typically measured with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[3]

This document provides detailed protocols for conducting HTS assays using this compound to screen for inhibitors of key human CYP isoforms, including CYP3A4 and Aromatase (CYP19). It also includes a summary of quantitative data for known inhibitors and a guide to data analysis.

Data Presentation: Inhibition of Cytochrome P450 Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values for known inhibitors of various CYP isoforms. While the substrate used in the original studies was not always this compound, these values provide a useful reference for expected potencies in fluorescence-based HTS assays.

| CYP Isoform | Inhibitor | IC50 (nM) | Notes |

| CYP1A2 | α-Naphthoflavone | 12.2 ± 4.7 | Determined using a fluorogenic assay with Eres substrate.[4] |

| CYP2C9 | Sulfaphenazole | 90 - 250 | A well-established selective inhibitor. |

| CYP2C19 | Ticlopidine | ~300 | A known time-dependent inhibitor. |

| CYP3A4 | Ketoconazole | 4 - 30 | IC50 can vary depending on the in vitro system (e.g., HLM vs. hepatocytes). |

| CYP3A4 | CYP3cide | 16.3 ± 1.1 | Determined using a fluorogenic assay with DBF substrate. |

| CYP3A7 | Ritonavir | 27.8 | Determined using an HTS assay with DBF substrate. |

| CYP3A7 | Lopinavir | 3010 | Determined using an HTS assay with DBF substrate. |

| Aromatase (CYP19) | Letrozole | 1.4 ± 0.3 | A potent and selective aromatase inhibitor. |

Experimental Protocols

Protocol 1: HTS for CYP3A4 Inhibition

This protocol is designed for a 384-well plate format and can be adapted for other CYP isoforms by substituting the specific enzyme and optimizing substrate concentration.

Materials:

-

Recombinant human CYP3A4 supersomes

-

This compound (DBF)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., Promega NADPH Regeneration System or prepare fresh)

-

Solution A (20X): NADP⁺ and glucose-6-phosphate

-

Solution B (100X): Glucose-6-phosphate dehydrogenase

-

-

Test compounds dissolved in DMSO

-

Known CYP3A4 inhibitor (e.g., Ketoconazole) for positive control

-

2 M Sodium Hydroxide (NaOH)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with excitation/emission filters for 485/538 nm

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of the 384-well assay plate. Include wells with DMSO only for "no inhibition" controls.

-

Enzyme/Substrate Premix Preparation: On ice, prepare a premix containing potassium phosphate buffer, MgCl₂, CYP3A4 supersomes, and DBF. The final concentration of DBF should be near its Km value for CYP3A4 (approximately 1-2 µM). The enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the incubation.

-

Dispensing Enzyme/Substrate Mix: Dispense the enzyme/substrate premix into the wells containing the test compounds.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Prepare the NADPH regenerating system according to the manufacturer's instructions. Add the NADPH regenerating system to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 30-45 minutes). This incubation time should be within the linear range of the reaction.

-

Reaction Termination and Signal Development: Add 2 M NaOH to all wells to stop the reaction and facilitate the hydrolysis of the intermediate to fluorescein. Incubate for an additional 60 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation at ~485 nm and emission at ~538 nm.

Protocol 2: HTS for Aromatase (CYP19) Inhibition

This protocol is adapted from established methods for measuring aromatase activity.

Materials:

-

Recombinant human Aromatase (CYP19)

-

This compound (DBF)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

NADPH regenerating system containing:

-

2.6 mM NADP⁺

-

7.6 mM glucose-6-phosphate

-

0.8 U/mL glucose-6-phosphate dehydrogenase

-

13.9 mM MgCl₂

-

1 mg/mL albumin

-

-

Test compounds in DMSO

-

Known aromatase inhibitor (e.g., Letrozole) for positive control

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound and Enzyme Pre-incubation: In each well of a 384-well plate, add the test compound or control. Then add a solution containing the NADPH regenerating system and allow it to pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add a mixture containing the aromatase enzyme and DBF to each well to start the reaction. The final concentration of DBF should be optimized for the assay.

-

Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity at Ex/Em = 485/538 nm. In this protocol, the reaction is not explicitly stopped with a strong base, and the fluorescence is read directly.

Data Analysis Workflow

-

Raw Data Collection: Record the fluorescence intensity (Relative Fluorescence Units, RFU) from each well.

-

Data Normalization:

-

Subtract the average RFU of the "no enzyme" or background wells from all data points.

-

Normalize the data as a percentage of the control (uninhibited) activity. The formula is: % Activity = (RFU_sample / RFU_no_inhibition_control) * 100

-

The percent inhibition can then be calculated as: % Inhibition = 100 - % Activity

-

-

Quality Control: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a measure of the statistical effect size and is calculated as follows: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where "high" refers to the uninhibited control and "low" refers to the maximally inhibited control. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

IC50 Determination: For compounds that show significant inhibition, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

Caption: High-throughput screening workflow for CYP inhibition using DBF.

Caption: Metabolic activation of this compound by Cytochrome P450.

References

- 1. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dibenzylfluorescein in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylfluorescein (DBF) is a valuable fluorogenic probe for investigating the activity of several key drug-metabolizing enzymes. As a non-fluorescent molecule, DBF is converted into the highly fluorescent product, fluorescein (B123965), upon enzymatic activity, providing a sensitive and convenient method for assessing enzyme kinetics and inhibition. This document provides detailed application notes and protocols for the use of DBF in drug metabolism studies, with a primary focus on its application as a substrate for cytochrome P450 (CYP) enzymes. DBF serves as a substrate for multiple CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[1][2][3][4][5]. Its utility is particularly pronounced in high-throughput screening assays for potential drug-drug interactions.

Principle of the Assay

The application of this compound in drug metabolism studies hinges on a two-step reaction process. Initially, a cytochrome P450 enzyme catalyzes the O-dealkylation of the non-fluorescent DBF molecule, removing one of the benzyl (B1604629) groups to form an intermediate, fluorescein benzyl ester. Subsequently, this intermediate is hydrolyzed to the highly fluorescent molecule, fluorescein. This hydrolysis can be facilitated by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which also serves to terminate the enzymatic reaction. The resulting fluorescence is directly proportional to the enzymatic activity and can be quantified using a fluorescence plate reader.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound and its Product

| Parameter | This compound (DBF) | Fluorescein (Product) |

| Molecular Formula | C₃₄H₂₄O₅ | - |

| Molecular Weight | 512.55 g/mol | - |

| Appearance | - | - |

| Excitation Wavelength (Ex) | ~485 nm | ~485 nm |

| Emission Wavelength (Em) | Non-fluorescent | ~535-538 nm |

Table 2: Kinetic Parameters of this compound for Various CYP Isoforms

| CYP Isoform | Apparent Michaelis-Menten Constant (Kₘ) | Reference |

| CYP3A4 | 0.87 - 1.9 µM | |

| CYP3A7 | Found to be a superior substrate compared to other tested fluorophores | |

| CYP2C9 | - | - |

| CYP2C19 | - |

Experimental Protocols

I. In Vitro CYP Inhibition Assay using this compound

This protocol describes a fluorescence-based assay to determine the potential of a test compound to inhibit CYP3A4 activity using DBF as a probe substrate. The protocol can be adapted for other CYP isoforms.

Materials:

-

This compound (DBF)

-

Recombinant human CYP enzymes (e.g., CYP3A4)

-

NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., Ketoconazole for CYP3A4)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DBF in a suitable organic solvent like DMSO or acetonitrile. A common working concentration is near its Kₘ value (e.g., 1-2 µM).

-

Prepare stock solutions of the test compound and positive control inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH-regenerating system according to the manufacturer's instructions or as described in the literature.

-

Prepare the reaction buffer (100 mM potassium phosphate buffer, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black microplate, add the following components in order:

-

Reaction buffer.

-

Recombinant CYP enzyme.

-

Test compound at various concentrations or positive control inhibitor.

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the DBF substrate to each well.

-

Initiate the enzymatic reaction by adding the NADPH-regenerating system to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution of 2 M NaOH. This step also facilitates the hydrolysis of the intermediate to fluorescein. Alternatively, acetonitrile can be used to stop the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or without NADPH).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizations

Caption: Enzymatic conversion of this compound to Fluorescein.

References

Application Notes and Protocols for Cell-Based P450 Activity Assays Using Dibenzylfluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a critical component of drug metabolism and play a central role in the biotransformation of a vast array of xenobiotics. Assessing the activity of specific CYP isoforms is a fundamental aspect of drug discovery and development, providing insights into potential drug-drug interactions and metabolic liabilities. Dibenzylfluorescein (DBF) is a versatile, non-fluorescent pro-fluorogenic substrate that can be metabolized by several key human CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, to produce a highly fluorescent product.[1][2][3] This property makes it an ideal tool for sensitive and high-throughput cell-based assays to determine CYP activity.

This document provides detailed application notes and protocols for conducting cell-based assays to measure P450 activity using this compound.

Principle of the Assay

The cell-based assay using this compound relies on the metabolic activity of intracellular cytochrome P450 enzymes. In the presence of active P450s and the necessary cofactors (primarily NADPH, which is endogenously supplied by live cells), the non-fluorescent DBF is debenzylated to form an intermediate, fluorescein (B123965) benzyl (B1604629) ether.[2][3] This intermediate can then be hydrolyzed, often facilitated by the addition of a base like sodium hydroxide (B78521) (NaOH) in a terminal step, to yield the highly fluorescent molecule, fluorescein. The resulting fluorescence intensity is directly proportional to the P450 enzyme activity and can be measured using a fluorescence plate reader.

Featured Applications

-

CYP Inhibition Screening: Rapidly screen compound libraries for their potential to inhibit major drug-metabolizing enzymes like CYP3A4 and CYP2C9.

-

CYP Induction Studies: Evaluate the potential of drug candidates to induce the expression of CYP enzymes in a cellular context.

-

Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different CYP isoforms.

-

Drug-Drug Interaction Studies: Investigate the metabolic interactions between different compounds at the cellular level.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in P450 activity assays.

Table 1: Substrate and Product Properties

| Parameter | Value | Reference(s) |

| Substrate | This compound (DBF) | |

| Product | Fluorescein | |

| Excitation Wavelength (Ex) | ~485 nm | |

| Emission Wavelength (Em) | ~535 nm | |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |

Table 2: Kinetic Parameters of this compound with Human CYP Isoforms

| CYP Isoform | Apparent Km (µM) | Cell System/Source | Reference(s) |

| CYP3A4 | 0.87 - 1.9 | Recombinant Enzyme | |

| CYP3A4 | 1.77 ± 0.3 | Recombinant Enzyme | |

| CYP2C8 | Reported as a substrate | Intact Cells | |

| CYP2C9 | Reported as a substrate | Intact Cells | |

| CYP2C19 | Reported as a substrate | Intact Cells |

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used due to their hepatic origin. For more specific assays, HepG2 cells stably expressing individual human CYP isoforms (e.g., CYP3A4-HepG2, CYP2C9-HepG2) are recommended.

-

Cell Culture Medium: Williams' Medium E or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (DBF) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.

-

Incubation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Test Compounds/Inhibitors: Prepare stock solutions in DMSO.

-

Stop Solution: 2 M Sodium Hydroxide (NaOH). Caution: NaOH is corrosive. Handle with appropriate personal protective equipment.

-

Plate Reader: Fluorescence microplate reader with excitation and emission filters appropriate for fluorescein (Ex/Em = ~485/538 nm).

-

96-well Plates: Black, clear-bottom tissue culture-treated plates are recommended to minimize background fluorescence and allow for cell visualization.

Protocol 1: General Cell-Based P450 Activity Assay

This protocol provides a general workflow for measuring P450 activity in cells grown in a 96-well plate format.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 2.5 x 105 cells/mL in a volume of 100 µL per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.

-

-

Compound Treatment (for inhibition/induction studies):

-

For inhibition studies, pre-incubate the cells with various concentrations of the test compound or known inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.

-

For induction studies, treat the cells with the test compound for a longer period (e.g., 24-72 hours) prior to the assay.

-

-

Initiation of the P450 Reaction:

-

Prepare a working solution of DBF in incubation buffer at the desired final concentration (typically near the Km value, e.g., 2 µM). The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

-

Carefully remove the cell culture medium from the wells.

-

Add 100 µL of the DBF working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a suitable time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Add 50 µL of 2 M NaOH to each well to stop the reaction and facilitate the hydrolysis of the intermediate to fluorescein.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~538 nm.

-

Protocol 2: Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.

-

Calculation of Percent Inhibition (for inhibition studies):

-

% Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Calculation of Enzyme Activity:

-

Create a standard curve using known concentrations of fluorescein to convert the relative fluorescence units (RFU) to the amount of product formed (pmol).

-

Enzyme Activity (pmol/min/mg protein) = (Amount of fluorescein produced (pmol)) / (Incubation time (min) * Amount of protein per well (mg))

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autofluorescence from compounds, media, or plates.- Spontaneous degradation of DBF. | - Use black plates with clear bottoms.- Include appropriate blank controls (no cells, no substrate).- Check the spectral properties of test compounds.- Store DBF stock solution protected from light. |

| Low Signal or No Activity | - Low P450 expression in cells.- Inactive enzyme.- Insufficient incubation time. | - Use a cell line with known high expression of the target CYP or a recombinant cell line.- Ensure proper cell health and culture conditions.- Optimize the incubation time.- Verify the activity of the NADPH regenerating system if using cell lysates or microsomes. |

| Rapid Substrate Metabolism | - Enzyme concentration is too high. | - Reduce the cell seeding density.- Decrease the incubation time to ensure the reaction remains in the linear phase. |

| Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |

Visualizations

P450 Metabolic Pathway for this compound

Caption: Metabolic activation of this compound by P450 enzymes.

Experimental Workflow for Cell-Based P450 Assay

Caption: Step-by-step workflow for the cell-based P450 assay.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dibenzylfluorescein-Based Fluorescence Plate Reader Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylfluorescein (DBF) is a non-fluorescent molecule that can be metabolized by certain enzymes to produce the highly fluorescent compound, fluorescein (B123965). This property makes it a valuable tool for assessing the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism. This document provides a detailed protocol for utilizing this compound in a fluorescence plate reader format, a common method for high-throughput screening (HTS) in drug discovery and related fields.

This compound is a fluorogenic substrate for several CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[1][2][3][4]. The enzymatic reaction involves the dealkylation of DBF to form fluorescein benzyl (B1604629) ether, which is subsequently hydrolyzed to fluorescein upon the addition of a base (typically NaOH)[1]. The resulting fluorescence can be measured to determine the catalytic activity of the enzyme. This assay is widely used to screen for potential drug-drug interactions and to characterize the metabolic profile of new chemical entities.

Principle of the Assay

The this compound assay is based on a two-step reaction. Initially, a specific cytochrome P450 enzyme O-dealkylates the non-fluorescent this compound substrate. This enzymatic reaction produces an intermediate, fluorescein benzyl ether. In the second step, the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), catalyzes the hydrolysis of the intermediate, liberating the highly fluorescent molecule, fluorescein. The intensity of the fluorescence, measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm, is directly proportional to the amount of fluorescein produced and thus reflects the activity of the CYP enzyme.

Materials and Reagents

| Reagent/Material | Supplier and Catalog Number (Example) | Storage |

| This compound (DBF) | Cayman Chemical (10007878) | -20°C, protect from light |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich (D8418) | Room Temperature |

| Tris-HCl buffer | Thermo Fisher Scientific (15567027) | Room Temperature |

| NADPH regenerating system | Promega (V9011) | -20°C |

| Recombinant human CYP enzymes | Corning (e.g., 456201 for CYP3A4) | -80°C |

| 96-well black, clear-bottom plates | Greiner Bio-One (655090) | Room Temperature |

| Sodium Hydroxide (NaOH) | Sigma-Aldrich (S8045) | Room Temperature |

| Fluorescein (for standard curve) | Sigma-Aldrich (F6377) | Room Temperature, protect from light |

| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Room Temperature |

Experimental Protocols

Reagent Preparation

-

This compound (DBF) Stock Solution (10 mM): Dissolve an appropriate amount of DBF in DMSO to achieve a final concentration of 10 mg/ml. Further dilute in DMSO to a 10 mM stock solution. Store at -20°C in amber vials.

-

Working DBF Solution: On the day of the experiment, dilute the 10 mM DBF stock solution in the assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to the desired final concentration. A typical concentration range to test is near the apparent Km value of 0.87-1.9 µM.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Enzyme Solution: Thaw the recombinant CYP enzyme on ice. Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the picomolar range.

-

Stop Solution (2 M NaOH): Prepare a 2 M solution of NaOH in deionized water. Handle with care as it is corrosive.

-

Fluorescein Standard Stock Solution (1 mM): Dissolve fluorescein in DMSO to a concentration of 1 mM.

-

Fluorescein Standard Curve: Prepare a serial dilution of the fluorescein stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).

Assay Procedure

-

Plate Setup: Add 50 µL of the assay buffer to all wells of a 96-well black, clear-bottom plate.

-

Addition of Inhibitor/Vehicle: Add 25 µL of the test compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is low, typically ≤1%) or vehicle control to the appropriate wells.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the no-enzyme control wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pre-warmed working DBF solution containing the NADPH regenerating system to all wells. The final reaction volume will be 150 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 75 µL of 2 M NaOH to all wells.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation set to ~485 nm and emission to ~538 nm. It is advisable to allow the plate to stabilize at room temperature for 10 minutes before reading.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

-

Standard Curve: Plot the fluorescence intensity of the fluorescein standards against their known concentrations to generate a standard curve.

-

Quantification of Fluorescein: Use the standard curve to convert the background-subtracted fluorescence values from the experimental wells into the concentration of fluorescein produced.

-

Enzyme Activity Calculation: Calculate the enzyme activity as the amount of product (fluorescein) formed per unit of time per unit of enzyme.

-

Inhibition Analysis: For inhibitor screening, calculate the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Typical Plate Reader Settings

| Parameter | Setting |

| Read Mode | Fluorescence |

| Excitation Wavelength | 485 nm (or closest available filter) |

| Emission Wavelength | 520-538 nm (or closest available filter) |

| Bandpass Width | 25-30 nm (recommended) |

| Gain/Sensitivity | Adjust to avoid detector saturation |

| Read Type | Endpoint |

| Plate Type | 96-well, black, clear-bottom |

Table 2: Example Fluorescein Standard Curve Data

| Fluorescein Concentration (µM) | Raw Fluorescence Units (RFU) - Replicate 1 | Raw Fluorescence Units (RFU) - Replicate 2 | Average RFU |

| 10 | 45,876 | 46,123 | 45,999.5 |

| 5 | 23,012 | 22,987 | 22,999.5 |

| 2.5 | 11,543 | 11,601 | 11,572.0 |

| 1.25 | 5,801 | 5,799 | 5,800.0 |

| 0.625 | 2,950 | 2,980 | 2,965.0 |

| 0 | 150 | 155 | 152.5 |

Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Mechanism of this compound activation.

References

Application Notes and Protocols for Dibenzylfluorescein (DBF) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dibenzylfluorescein (DBF) in fluorometric assays, particularly for monitoring the activity of Cytochrome P450 (CYP) enzymes. The protocols and data presented are intended to assist in the development and execution of robust and reliable high-throughput screening (HTS) assays for drug metabolism and interaction studies.

Introduction

This compound (DBF) is a non-fluorescent pro-fluorogenic substrate widely employed for the analysis of various Cytochrome P450 isoenzymes. Its utility lies in its enzymatic conversion to a highly fluorescent product, allowing for sensitive and continuous monitoring of enzyme activity. The assay is particularly valuable in drug discovery and development for screening potential drug candidates for their effects on CYP enzyme activity, a critical determinant of drug metabolism and potential drug-drug interactions.[1][2][3]

DBF serves as a substrate for several key human CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).[4][5] The enzymatic reaction involves the O-debenzylation of DBF, which produces an intermediate that, upon the addition of a strong base, is hydrolyzed to fluorescein (B123965), a compound with strong fluorescence.

Spectral Properties and Quantitative Data

The fluorescence of the final product, fluorescein, is measured to determine enzyme activity. The key spectral characteristics and kinetic parameters for DBF assays are summarized below.

| Parameter | Value | Reference |

| Excitation Wavelength | 485 nm | |

| Emission Wavelength | 538 nm (or 535 nm) | |

| Apparent Km Value | 0.87 - 1.9 µM | |

| Molecular Formula | C34H24O5 | |

| Molecular Weight | 512.6 g/mol |

Signaling Pathway and Reaction Mechanism

The enzymatic conversion of this compound by Cytochrome P450 enzymes is a two-step process. First, the CYP enzyme catalyzes the dealkylation of DBF. The resulting intermediate, fluorescein benzyl (B1604629) ether, is then hydrolyzed to the final fluorescent product, fluorescein, by the addition of a base.

Experimental Protocols

This section details a generalized protocol for a 96-well plate-based DBF assay to measure CYP enzyme activity. This protocol can be adapted for specific CYP isoforms and experimental goals.

Materials and Reagents

-

This compound (DBF) stock solution (e.g., 10 mM in DMSO)

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9)

-

NADPH-regenerating system:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl₂)

-

-

Potassium phosphate (B84403) or Tris-HCl buffer (pH 7.4)

-

Stop solution (e.g., 2 M NaOH or 80:20 acetonitrile/Tris-base)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow

The general workflow for conducting a DBF assay involves preparing the reagents, initiating the enzymatic reaction, stopping the reaction, and then reading the fluorescence.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a working solution of DBF in the assay buffer. The final concentration should be near the Km value (e.g., 1-2 µM). Note: DBF is light-sensitive and should be protected from light.

-

Prepare the NADPH-regenerating system. A typical 50 µL system might contain 1.13 mM NADP+, 12.5 mM isocitric acid, and 0.075 U/ml isocitrate dehydrogenase in buffer.

-

Dilute the CYP enzyme stock in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the reaction mixture containing the buffer, CYP enzyme, and any test compounds (e.g., potential inhibitors). For control wells (no inhibition), add the vehicle (e.g., DMSO, ensuring the final concentration does not exceed 1-2%).

-

Add 50 µL of the DBF working solution to all wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed NADPH-regenerating system to each well, bringing the total volume to 150 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Signal Development:

-

Stop the reaction by adding 75 µL of a stop solution. A common stop solution is 2 M NaOH, which also serves to hydrolyze the intermediate to fluorescein and maximize its fluorescence.

-

Incubate at room temperature for 10 minutes to allow for complete hydrolysis.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~538 nm.

-

Subtract the background fluorescence (from wells containing all components except the enzyme or NADPH) from all experimental wells.

-

Determine the percent inhibition by comparing the fluorescence in wells with test compounds to the control wells (vehicle only).

-

For inhibitor screening, IC₅₀ values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Precautions and Considerations

-

Solvent Effects: DBF is typically dissolved in organic solvents like DMSO. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid inhibiting enzyme activity.

-

Light Sensitivity: Protect DBF stock solutions and assay plates from direct light to prevent photobleaching and degradation.

-

Assay Linearity: It is crucial to establish that the assay is linear with respect to time and enzyme concentration to ensure that the measured activity accurately reflects the initial reaction rate.

-

Inner Filter Effect: At high substrate or product concentrations, fluorescence intensity may be non-linear due to the inner filter effect. Ensure that the concentrations used are below the threshold where this becomes a significant issue.

References

Application Notes and Protocols: Utilizing Dibenzylfluorescein for the Investigation of Drug-Drug Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylfluorescein (DBF) is a versatile fluorogenic probe widely employed in the study of drug-drug interactions (DDIs). As a non-fluorescent molecule, DBF is metabolized by several key cytochrome P450 (CYP) enzymes into a highly fluorescent product, fluorescein (B123965). This conversion allows for a sensitive and high-throughput method to assess the activity of major drug-metabolizing enzymes. By measuring the inhibition or induction of these enzymes in the presence of a test compound, researchers can effectively screen for potential DDIs early in the drug development process.

DBF serves as a substrate for a range of CYP isoforms, most notably CYP3A4, but also including CYP2C8, CYP2C9, CYP2C19, and CYP19 (aromatase).[1][2][3][4][5] Its broad utility and the simplicity of the fluorescent readout make it an invaluable tool for in vitro drug metabolism studies.

Mechanism of Action

The principle of the DBF assay is based on an enzymatic reaction that produces a fluorescent signal. Non-fluorescent DBF is dealkylated by active CYP enzymes, primarily through O-dealkylation, to form an intermediate, fluorescein benzyl (B1604629) ether. This intermediate is then further hydrolyzed to the highly fluorescent molecule, fluorescein, a process that can be enhanced by the addition of a base such as sodium hydroxide (B78521) (NaOH). The resulting fluorescence intensity is directly proportional to the enzymatic activity of the CYP isoform being investigated. The fluorescence of fluorescein is typically measured with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

The following diagram illustrates the enzymatic conversion of this compound to Fluorescein.

Data Presentation: Inhibition of CYP3A4 Activity

The following table summarizes the inhibitory potential of several known CYP3A4 inhibitors against recombinant human CYP3A4, using this compound as the probe substrate. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | IC50 (µM) | CYP Isoform | Reference |

| Ketoconazole | 0.03 | CYP3A4 | |

| Itraconazole | 0.08 | CYP3A4 | |

| Miconazole | 0.25 | CYP3A4 | |

| Troleandomycin | 0.9 | CYP3A4 | |

| Erythromycin | 25 | CYP3A4 |

Experimental Protocols

Protocol 1: High-Throughput Screening of Potential CYP3A4 Inhibitors

This protocol outlines a method for rapidly screening a library of compounds to identify potential inhibitors of CYP3A4 using DBF.

Materials:

-

Recombinant human CYP3A4 enzyme

-

This compound (DBF)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control

-

Solvent-only as a negative control

-

Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base)

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Workflow Diagram:

Procedure:

-

Compound Plating: Dispense 1 µL of each test compound, positive control (ketoconazole), and negative control (solvent) into the wells of a microplate.

-

Enzyme-Substrate Mix Preparation: Prepare a master mix containing potassium phosphate buffer, recombinant CYP3A4, and DBF. The final concentration of DBF should be near its Km value (approximately 0.87-1.9 µM).

-

Dispensing Enzyme-Substrate Mix: Add 100 µL of the enzyme-substrate mix to each well containing the compounds.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 75 µL of the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~538 nm.

-

Data Analysis: Calculate the percent inhibition for each test compound relative to the negative control. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as potential hits.

Protocol 2: Determination of IC50 Values for CYP3A4 Inhibitors

This protocol describes how to determine the concentration-dependent inhibitory effect of a compound on CYP3A4 activity.

Materials:

-

Same as Protocol 1.

Procedure:

-

Serial Dilution of Inhibitor: Prepare a serial dilution of the test compound in the appropriate solvent.

-

Compound Plating: Dispense 1 µL of each concentration of the test compound, a positive control, and a negative control into the wells of a microplate.

-

Enzyme-Substrate and NADPH Addition: Follow steps 2-5 from Protocol 1.

-

Incubation and Termination: Follow steps 6 and 7 from Protocol 1.

-

Fluorescence Reading: Follow step 8 from Protocol 1.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram illustrates the logical relationship in determining the IC50 value.

Conclusion

This compound is a robust and sensitive probe for assessing the activity of several important CYP450 enzymes. The protocols outlined in these application notes provide a framework for both high-throughput screening of potential drug-drug interactions and for the detailed characterization of inhibitory compounds. The use of DBF in these in vitro assays can significantly contribute to a better understanding of a new chemical entity's metabolic profile and its potential for clinically relevant drug-drug interactions.

References

Troubleshooting & Optimization

Optimizing Dibenzylfluorescein (DBF) Concentration for Kinetic Assays: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dibenzylfluorescein (DBF) for kinetic assays. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound (DBF) to use in a kinetic assay?

A1: The optimal concentration of DBF is typically near its apparent Michaelis-Menten constant (K_m) for the specific cytochrome P450 (CYP) isoform being investigated. This value generally falls within the range of 0.87-1.9 µM.[1][2][3] For instance, the K_m of DBF for CYP3A4 has been reported to be 1.77 ± 0.3 µM.[4] Using a concentration around the K_m ensures that the enzyme velocity is sensitive to changes in substrate concentration and inhibitor potency.

Q2: What are the correct excitation and emission wavelengths for detecting the product of the DBF assay?

A2: The enzymatic reaction converts DBF to fluorescein (B123965). The fluorescence of fluorescein should be measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.[1] It is crucial to use the correct filter set on your plate reader to ensure optimal signal detection.

Q3: Which CYP450 isoforms can be assayed using DBF?

A3: DBF is a versatile fluorogenic probe that can be used as a substrate for several CYP isoforms, most notably CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).

Q4: How should I prepare the DBF stock solution?

A4: DBF is soluble in DMSO (10 mg/ml) and DMF (20 mg/ml). It is recommended to dissolve DBF in an enzyme-compatible solvent like DMSO rather than acetonitrile (B52724) to minimize solvent-induced enzyme inhibition. The final concentration of the organic solvent in the assay should be kept low (typically ≤1-2%) to avoid affecting enzyme activity.

Troubleshooting Guide

This section addresses common problems encountered during DBF kinetic assays.

Issue 1: High Background Fluorescence

-

Question: My negative control wells (without enzyme or with inhibited enzyme) show high fluorescence. What could be the cause?

-

Answer: High background fluorescence can arise from several sources:

-

Spontaneous degradation of DBF: DBF can be unstable and degrade to a fluorescent product, especially when exposed to light or certain buffer components. Always prepare DBF solutions fresh and protect them from light.

-

Contaminated reagents: Ensure all buffers and reagents are free from fluorescent contaminants.

-

Well-to-well contamination: Careful pipetting is necessary to avoid cross-contamination between wells.

-

Incorrect blank subtraction: Ensure you are using an appropriate blank (e.g., a well with all components except the enzyme) to subtract the background fluorescence accurately.

-

Issue 2: No or Very Low Signal

-

Question: I am not observing any significant increase in fluorescence over time. What should I check?

-

Answer: A lack of signal can be due to several factors:

-

Inactive enzyme: Verify the activity of your enzyme preparation using a known substrate and positive control inhibitor.

-

Missing essential cofactors: The assay requires a functioning NADPH-regenerating system. Ensure all components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are present and active.

-

Incorrect instrument settings: Double-check the excitation and emission wavelengths and the gain settings on your fluorescence plate reader.

-

Sub-optimal DBF concentration: If the DBF concentration is too low, the reaction rate may be below the detection limit of your instrument.

-

Issue 3: Rapid Reaction Rate Leading to Non-Linearity

-

Question: The fluorescence signal plateaus very quickly, making it difficult to determine the initial linear rate. What can I do?

-

Answer: A rapid reaction rate is often due to an excessively high enzyme concentration. To address this:

-

Titrate the enzyme concentration: Perform a series of reactions with decreasing enzyme concentrations to find a concentration that results in a linear reaction rate for a sufficient duration.

-

Reduce the incubation time: If reducing the enzyme concentration is not feasible, shorten the kinetic read time to capture the initial linear phase of the reaction.

-

Experimental Protocols

General Kinetic Assay Protocol

This protocol provides a general framework for a DBF-based kinetic assay. Specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental conditions.

Reagents:

-

This compound (DBF) stock solution (e.g., 1 mM in DMSO)

-

CYP450 enzyme preparation (e.g., recombinant human CYP3A4)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH-regenerating system:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

MgCl₂

-

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer and the NADPH-regenerating system.

-

Add the CYP450 enzyme to the reaction mixture to the desired final concentration.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the DBF substrate. The final DBF concentration should be around its K_m value.

-

Immediately start monitoring the fluorescence increase in a kinetic plate reader at Ex/Em = 485/538 nm. Record data every 1-2 minutes for 15-60 minutes.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

CYP Inhibition Assay Protocol

This protocol is designed to determine the inhibitory potential of a test compound on CYP activity using DBF as the substrate.

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the reaction mixture, the CYP450 enzyme, and the different concentrations of the test compound (or vehicle control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DBF substrate.

-

Monitor the fluorescence kinetically as described in the general protocol.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.